N,N'-二叔丁氧羰基-1H-吡唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

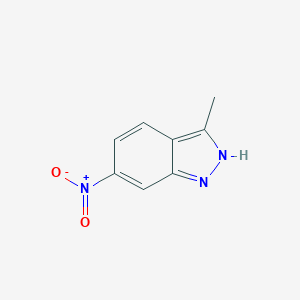

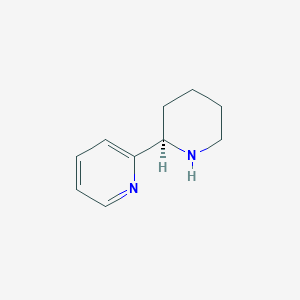

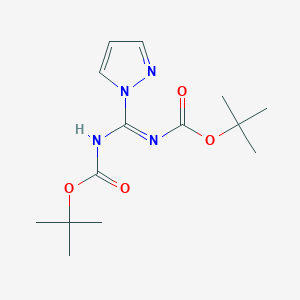

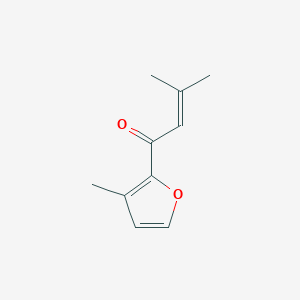

N,N'-二Boc-1H-吡唑-1-甲酰胺是一种化学化合物,其分子式为C14H22N4O4,分子量为310.35 g/mol . 它也称为几种同义词,包括双boc-吡唑甲酰胺和吡唑boc 2 . 该化合物主要用于有机合成,并在科学研究中具有多种应用。

科学研究应用

N,N'-二Boc-1H-吡唑-1-甲酰胺有几个科学研究应用,包括:

作用机制

N,N'-二Boc-1H-吡唑-1-甲酰胺的作用机制涉及其胍基,该基团对碳酸盐、磷酸盐和肽具有很高的亲和力 . 这种亲和力使化合物能够形成氢键并与各种分子靶标相互作用。 胍类化合物通过抗炎、抗组胺、降压、降糖和抗菌途径发挥作用 .

生化分析

Biochemical Properties

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is known to interact with various enzymes, proteins, and other biomolecules . The nitrogen and hydrogen atoms on the guanidine group have a high affinity for carbonates, phosphates, and peptides, and it is easy to form hydrogen bonds . These interactions contribute to its anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

准备方法

N,N'-二Boc-1H-吡唑-1-甲酰胺通常通过在二异丙基乙胺存在下,使1当量的二叔丁基二碳酸酯与1H-吡唑-1-甲酰胺盐酸盐反应来制备 . 反应条件涉及维持受控温度和使用合适的溶剂以确保所需产物的纯度和产率。工业生产方法可能涉及扩大此反应,同时优化条件以实现更高的效率和成本效益。

化学反应分析

相似化合物的比较

N,N'-二Boc-1H-吡唑-1-甲酰胺因其特定的结构和官能团而独一无二。类似的化合物包括:

N,N'-双Boc-1-胍基吡唑: 另一种用于有机合成的胍基化试剂。

1H-吡唑-1-甲酰胺盐酸盐: 用于制备胍基化中空纤维膜和肽合成。

N-Boc-N'-TFA-吡唑-1-甲酰胺: 一种相关化合物,用于各种有机合成应用。

这些化合物具有相似的官能团,但在其特定结构和应用方面有所不同,突出了 N,N'-二Boc-1H-吡唑-1-甲酰胺的独特性。

属性

CAS 编号 |

152120-54-2 |

|---|---|

分子式 |

C14H22N4O4 |

分子量 |

310.35 g/mol |

IUPAC 名称 |

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |

InChI 键 |

QFNFDHNZVTWZED-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

手性 SMILES |

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |

规范 SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

外观 |

Powder |

Pictograms |

Irritant |

同义词 |

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |

产品来源 |

United States |

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)